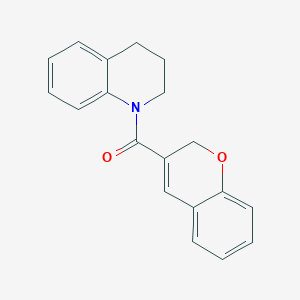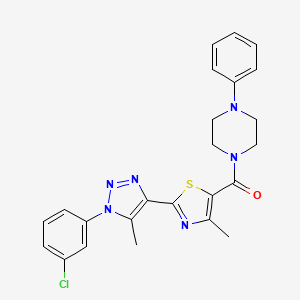![molecular formula C15H20N2O3S B2764974 (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1396685-82-7](/img/structure/B2764974.png)
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as MPDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDA is a spirocyclic ketone that was first synthesized in 2010 by researchers at the University of Tokyo. Since then, MPDA has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Novel Synthesis Methods and Structural Analysis
Regio- and Stereoselective Synthesis : An efficient synthesis method for novel trispiropyrrolidine/thiapyrrolizidines, utilizing deep eutectic solvent (DES) as both a catalyst and solvent, demonstrates the versatility of similar spiro compounds in chemical synthesis. This method highlights the potential for creating compounds with complex structures in a more environmentally friendly manner (Singh & Singh, 2017).
Enantiodivergent Synthesis : Research on bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions showcases the ability to achieve high control over stereochemistry, which is crucial for the development of compounds with specific biological activities (Conde et al., 2015).
Crystal Structure and DFT Study : Studies involving boric acid ester intermediates with benzene rings and their crystallographic and conformational analyses through X-ray diffraction and DFT calculations provide a foundational understanding of the structural and electronic properties of such compounds. These insights are vital for designing molecules with desired physical and chemical characteristics (Huang et al., 2021).
Potential Applications in Medicinal Chemistry and Material Science
Biological Activity : The synthesis and characterization of organotin(IV) complexes derived from related compounds, and their in vitro antimicrobial activities, highlight the potential of these compounds in pharmaceutical applications. The ability to target specific microbial strains with organotin(IV) derivatives could pave the way for new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Catalysis in Organic Reactions : The use of zinc complexes with multidentate nitrogen ligands as catalysts for aldol reactions, mimicking the active site of zinc-dependent class II aldolases, suggests a route to more efficient and selective catalytic processes in organic synthesis. This approach could significantly impact the synthesis of complex molecules, including pharmaceuticals and fine chemicals (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21-13-12(4-2-7-16-13)14(18)17-8-5-15(6-9-17)19-10-3-11-20-15/h2,4,7H,3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRAKTPRUGBGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764892.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)




![N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2764907.png)

![N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2764910.png)

![3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2764913.png)
